molecular formula C14H33NSn B086483 Dimethylaminotri-n-butyltin CAS No. 1067-24-9

Dimethylaminotri-n-butyltin

Cat. No.: B086483
CAS No.: 1067-24-9
M. Wt: 334.1 g/mol
InChI Key: OWTXIZLJXVEGMT-UHFFFAOYSA-N
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Description

Dimethylaminotri-n-butyltin is an organotin compound with the molecular formula C14H33NSn and a molecular weight of 334.13 g/mol . It is characterized by the presence of a dimethylamino group attached to a tri-n-butyltin moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylaminotri-n-butyltin can be synthesized through the reaction of tri-n-butyltin chloride with dimethylamine. The reaction typically occurs in an organic solvent such as toluene or hexane, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Dimethylaminotri-n-butyltin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to the formation of different organotin derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Dimethylaminotri-n-butyltin has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which dimethylaminotri-n-butyltin exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and cellular toxicity. This mechanism is particularly relevant in its antimicrobial and antifungal activities.

Comparison with Similar Compounds

    Tri-n-butyltin chloride: Similar in structure but lacks the dimethylamino group.

    Dimethyltin dichloride: Contains two methyl groups attached to tin instead of the tri-n-butyl groups.

    Tributyltin oxide: An oxide derivative with similar applications in industry and research.

Uniqueness: Dimethylaminotri-n-butyltin is unique due to the presence of both the dimethylamino and tri-n-butyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and industrial processes, setting it apart from other organotin compounds.

Properties

IUPAC Name

N-methyl-N-tributylstannylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H6N.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1-2H3;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTXIZLJXVEGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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